molecular formula C39H44ClN3O B1617835 [4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride CAS No. 73309-46-3

[4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride

Cat. No.: B1617835
CAS No.: 73309-46-3
M. Wt: 606.2 g/mol
InChI Key: HLSSMVIOSHNMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride is a complex organic compound with a molecular formula of C39H44ClN3O and a molecular weight of 606.2 g/mol. This compound is known for its unique structure, which includes a naphthalene core and multiple diethylamino groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of [4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride typically involves the reaction of naphthalene derivatives with diethylamino benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to [4-[[4-(diethylamino)phenyl][4-[(4-ethoxyphenyl)amino]-1-naphthyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride include other naphthalene derivatives and compounds with multiple diethylamino groups. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a naphthalene core with diethylamino and ethoxyanilinium groups, which confer distinct chemical and biological properties .

Properties

CAS No.

73309-46-3

Molecular Formula

C39H44ClN3O

Molecular Weight

606.2 g/mol

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-(4-ethoxyphenyl)azanium;chloride

InChI

InChI=1S/C39H43N3O.ClH/c1-6-41(7-2)32-21-15-29(16-22-32)39(30-17-23-33(24-18-30)42(8-3)9-4)37-27-28-38(36-14-12-11-13-35(36)37)40-31-19-25-34(26-20-31)43-10-5;/h11-28H,6-10H2,1-5H3;1H

InChI Key

HLSSMVIOSHNMBX-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)OCC)C4=CC=CC=C24)C5=CC=C(C=C5)N(CC)CC.[Cl-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)OCC)C4=CC=CC=C24)C5=CC=C(C=C5)N(CC)CC.[Cl-]

Key on ui other cas no.

73309-46-3
37279-80-4

Origin of Product

United States

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